molecular formula C63H57N5O9 B14069995 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide CAS No. 1116086-09-9

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide

Cat. No.: B14069995
CAS No.: 1116086-09-9
M. Wt: 1028.2 g/mol
InChI Key: BACWIDRMGLDCKA-YQOHNZFASA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The coupling reactions often employ reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in complex peptide synthesis. Its stability and ease of removal under mild conditions set it apart from other protecting groups .

Properties

CAS No.

1116086-09-9

Molecular Formula

C63H57N5O9

Molecular Weight

1028.2 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-(tritylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C63H57N5O9/c69-59(65-49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)57(31-17-18-40-64-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)66-60(70)58(41-44-19-5-1-6-20-44)67-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,64H,17-18,31,40-43H2,(H,65,69)(H,66,70)(H,67,71)/t57-,58-/m0/s1

InChI Key

BACWIDRMGLDCKA-YQOHNZFASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Origin of Product

United States

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